Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C10H19FN2O2 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a fluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the fluoroethylamine group and the tert-butyl ester group. The reaction conditions often include the use of protecting groups, such as tert-butyl, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluoroethylamine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-fluoroethyl)azetidine-1-carboxylate
Uniqueness: Tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate is unique due to the presence of both the fluoroethylamine moiety and the azetidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1-fluoroethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,4-6,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUFPXRFMIHHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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